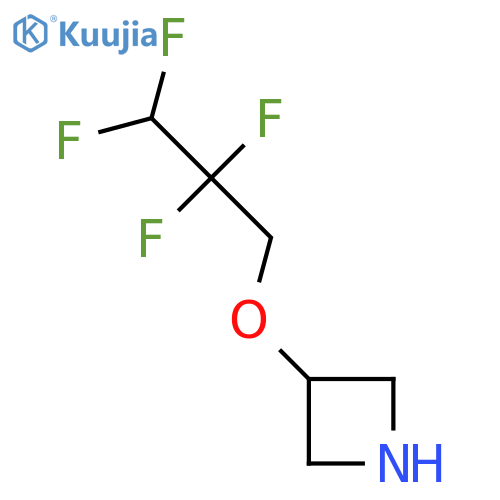

Cas no 1343694-43-8 (3-(2,2,3,3-Tetrafluoropropoxy)azetidine)

3-(2,2,3,3-Tetrafluoropropoxy)azetidine 化学的及び物理的性質

名前と識別子

-

- 1343694-43-8

- EN300-1146342

- 3-(2,2,3,3-tetrafluoropropoxy)azetidine

- 3-(2,2,3,3-Tetrafluoropropoxy)azetidine

-

- インチ: 1S/C6H9F4NO/c7-5(8)6(9,10)3-12-4-1-11-2-4/h4-5,11H,1-3H2

- InChIKey: UFAVFDABIRRUBN-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)F)(COC1CNC1)F

計算された属性

- せいみつぶんしりょう: 187.06202656g/mol

- どういたいしつりょう: 187.06202656g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(2,2,3,3-Tetrafluoropropoxy)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1146342-1.0g |

3-(2,2,3,3-tetrafluoropropoxy)azetidine |

1343694-43-8 | 1g |

$0.0 | 2023-06-09 |

3-(2,2,3,3-Tetrafluoropropoxy)azetidine 関連文献

-

1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

3-(2,2,3,3-Tetrafluoropropoxy)azetidineに関する追加情報

3-(2,2,3,3-Tetrafluoropropoxy)azetidine: A Comprehensive Overview

3-(2,2,3,3-Tetrafluoropropoxy)azetidine (CAS No. 1343694-43-8) is a unique organic compound with a distinctive structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of azetidines, which are four-membered ring heterocycles containing one nitrogen atom. The presence of a tetrafluoropropoxy group attached to the azetidine ring introduces unique chemical properties, making it a subject of interest in both academic research and industrial development.

The azetidine core of this compound is known for its rigidity and strain due to the small ring size, which can influence its reactivity and stability. The tetrafluoropropoxy substituent adds fluorine atoms, which are highly electronegative and can significantly alter the electronic properties of the molecule. This combination makes 3-(2,2,3,3-tetrafluoropropoxy)azetidine a versatile building block in organic synthesis.

Recent studies have highlighted the potential of azetidines in drug discovery and materials science. For instance, researchers have explored the use of azetidines as scaffolds for bioactive molecules due to their ability to form stable interactions with biological targets. The incorporation of fluorine atoms in the substituent further enhances the molecule's lipophilicity and bioavailability, making it an attractive candidate for pharmaceutical applications.

In terms of synthesis, 3-(2,2,3,3-tetrafluoropropoxy)azetidine can be prepared through various routes, including nucleophilic substitution and ring-closing reactions. The choice of synthetic method depends on the starting materials and desired purity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds.

The physical properties of this compound are also noteworthy. Its melting point and boiling point are influenced by the balance between the rigid azetidine ring and the bulky tetrafluoropropoxy group. These properties make it suitable for use in high-temperature applications or as a component in advanced materials.

From an environmental perspective, understanding the degradation pathways of 3-(2,2,3,3-tetrafluoropropoxy)azetidine is crucial for assessing its ecological impact. Studies have shown that fluorinated compounds can persist in the environment due to their strong carbon-fluorine bonds. However, ongoing research aims to develop sustainable methods for synthesizing and recycling such compounds to minimize environmental footprint.

In conclusion, 3-(2,2,3,3-tetrafluoropropoxy)azetidine (CAS No. 1343694-43-8) is a multifaceted compound with promising applications across diverse fields. Its unique structure and chemical properties continue to drive innovation in organic synthesis and materials science. As research progresses, this compound is expected to play an increasingly important role in advancing both scientific knowledge and industrial technologies.

1343694-43-8 (3-(2,2,3,3-Tetrafluoropropoxy)azetidine) 関連製品

- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)

- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)

- 1804715-56-7(5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)

- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)

- 4945-48-6(Piperidine, 1-butyl-)

- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)